molecular formula C31H36N4O5S B12491107 3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12491107
M. Wt: 576.7 g/mol
InChI Key: GXLHKNOKWAPKGB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a combination of aromatic rings, piperazine, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the triethoxybenzamide core: This can be achieved by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the piperazine moiety: The piperazine derivative can be synthesized by reacting phenylcarbonyl chloride with piperazine.

    Coupling of the two fragments: The final step involves coupling the benzamide core with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and piperazine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. It can also bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its combination of triethoxybenzamide and piperazine moieties, which confer specific binding properties and biological activities. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Properties

Molecular Formula

C31H36N4O5S

Molecular Weight

576.7 g/mol

IUPAC Name

N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C31H36N4O5S/c1-4-38-26-20-23(21-27(39-5-2)28(26)40-6-3)29(36)33-31(41)32-24-14-10-11-15-25(24)34-16-18-35(19-17-34)30(37)22-12-8-7-9-13-22/h7-15,20-21H,4-6,16-19H2,1-3H3,(H2,32,33,36,41)

InChI Key

GXLHKNOKWAPKGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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